Cas no 74067-97-3 ((4-Cyclohexylphenyl)methanamine)

(4-Cyclohexylphenyl)methanamine is a cyclohexyl-substituted phenylmethanamine derivative with potential applications in pharmaceutical and organic synthesis. Its structure, featuring a cyclohexyl group attached to a phenyl ring with an aminomethyl substituent, offers steric and electronic properties useful for modulating reactivity or biological activity. This compound may serve as an intermediate in the synthesis of more complex molecules, particularly those requiring a rigid hydrophobic moiety. Its amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The cyclohexyl group enhances lipophilicity, which can be advantageous in drug design or material science applications. Proper handling is required due to the reactive amine group.
(4-Cyclohexylphenyl)methanamine structure
74067-97-3 structure
Product name:(4-Cyclohexylphenyl)methanamine
CAS No:74067-97-3
MF:C13H19N
MW:189.29666352272
CID:2673352
PubChem ID:22246867

(4-Cyclohexylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • BENZENEMETHANAMINE, 4-CYCLOHEXYL-
    • (4-cyclohexylphenyl)methanamine
    • AKOS013400504
    • 74067-97-3
    • CS-0235110
    • DB-214894
    • EN300-152870
    • SCHEMBL5049395
    • (4-Cyclohexylphenyl)methanamine
    • Inchi: 1S/C13H19N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10,14H2
    • InChI Key: HOTDNAGZXRCBOK-UHFFFAOYSA-N
    • SMILES: NCC1C=CC(=CC=1)C1CCCCC1

Computed Properties

  • Exact Mass: 189.151749610g/mol
  • Monoisotopic Mass: 189.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26

Experimental Properties

  • Melting Point: NA

(4-Cyclohexylphenyl)methanamine Security Information

(4-Cyclohexylphenyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-152870-0.25g
(4-cyclohexylphenyl)methanamine
74067-97-3 95%
0.25g
$367.0 2023-06-05
Aaron
AR00FK92-50mg
BENZENEMETHANAMINE, 4-CYCLOHEXYL-
74067-97-3 95%
50mg
$265.00 2025-01-24
Aaron
AR00FK92-500mg
BENZENEMETHANAMINE, 4-CYCLOHEXYL-
74067-97-3 95%
500mg
$822.00 2025-01-24
Enamine
EN300-152870-500mg
(4-cyclohexylphenyl)methanamine
74067-97-3 95.0%
500mg
$579.0 2023-09-26
Aaron
AR00FK92-250mg
BENZENEMETHANAMINE, 4-CYCLOHEXYL-
74067-97-3 95%
250mg
$530.00 2025-01-24
Enamine
EN300-152870-100mg
(4-cyclohexylphenyl)methanamine
74067-97-3 95.0%
100mg
$257.0 2023-09-26
Enamine
EN300-152870-2500mg
(4-cyclohexylphenyl)methanamine
74067-97-3 95.0%
2500mg
$1454.0 2023-09-26
1PlusChem
1P00FK0Q-1g
BENZENEMETHANAMINE, 4-CYCLOHEXYL-
74067-97-3 95%
1g
$861.00 2025-02-27
1PlusChem
1P00FK0Q-250mg
BENZENEMETHANAMINE, 4-CYCLOHEXYL-
74067-97-3 95%
250mg
$443.00 2025-02-27
A2B Chem LLC
AH24986-50mg
(4-cyclohexylphenyl)methanamine
74067-97-3 95%
50mg
$219.00 2023-12-30

Additional information on (4-Cyclohexylphenyl)methanamine

Introduction to (4-Cyclohexylphenyl)methanamine (CAS No. 74067-97-3)

(4-Cyclohexylphenyl)methanamine, also known by its CAS number 74067-97-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of aniline, with a cyclohexyl group attached to the para position of the benzene ring. The structure of (4-Cyclohexylphenyl)methanamine makes it a versatile molecule with potential applications in drug discovery, material science, and industrial synthesis.

The synthesis of (4-Cyclohexylphenyl)methanamine typically involves nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry and yield. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. These developments have been documented in several high-impact journals, highlighting the compound's growing importance in chemical research.

In terms of physical properties, (4-Cyclohexylphenyl)methanamine exhibits a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. Its solubility in common solvents such as dichloromethane and ethanol is moderate, making it suitable for various laboratory and industrial applications. The compound's stability under thermal and oxidative conditions has been extensively studied, with results indicating its suitability for long-term storage and use in diverse environments.

The biological activity of (4-Cyclohexylphenyl)methanamine has been a focal point of recent research. Studies have shown that this compound possesses significant antioxidant properties, which could be exploited in the development of novel therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases. Additionally, its ability to modulate enzyme activity has led to investigations into its potential as a lead compound for drug design.

In the realm of material science, (4-Cyclohexylphenyl)methanamine has demonstrated utility as a precursor for advanced polymers and materials with tailored electronic properties. Its incorporation into polymer frameworks has been shown to enhance mechanical strength and thermal stability, making it a valuable component in the production of high-performance materials for aerospace and electronics industries.

Recent breakthroughs in computational chemistry have further elucidated the electronic structure and reactivity of (4-Cyclohexylphenyl)methanamine. Quantum mechanical calculations have provided insights into its interaction with biological systems at the molecular level, paving the way for more precise drug design strategies. These findings underscore the compound's potential as a multi-functional chemical entity with applications across multiple disciplines.

In conclusion, (4-Cyclohexylphenyl)methanamine (CAS No. 74067-97-3) stands out as a promising compound with diverse applications in chemistry, biology, and materials science. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future scientific endeavors. Continued research into its properties and potential uses will undoubtedly unlock new opportunities for innovation across various industries.

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